molecular formula C14H23N B14409791 6-Propyldecahydronaphthalene-2-carbonitrile CAS No. 82743-42-8

6-Propyldecahydronaphthalene-2-carbonitrile

Cat. No.: B14409791
CAS No.: 82743-42-8
M. Wt: 205.34 g/mol
InChI Key: UPLKOAJGNPPYTH-UHFFFAOYSA-N
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Description

6-Propyldecahydronaphthalene-2-carbonitrile is an organic compound with a complex structure, featuring a decahydronaphthalene core substituted with a propyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propyldecahydronaphthalene-2-carbonitrile typically involves the hydrogenation of naphthalene derivatives followed by the introduction of the propyl and carbonitrile groups. One common method involves the catalytic hydrogenation of naphthalene to produce decahydronaphthalene, which is then subjected to Friedel-Crafts alkylation to introduce the propyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yields and purity. The alkylation and cyanation steps are optimized for large-scale production, with careful control of reaction parameters to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-Propyldecahydronaphthalene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Ammonia (NH₃), alcohols (ROH)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Primary amines

    Substitution: Amines, ethers

Scientific Research Applications

6-Propyldecahydronaphthalene-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 6-Propyldecahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

6-Propyldecahydronaphthalene-2-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a decahydronaphthalene core with a propyl and carbonitrile group, which imparts distinct chemical and biological properties.

Properties

CAS No.

82743-42-8

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

6-propyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbonitrile

InChI

InChI=1S/C14H23N/c1-2-3-11-4-6-14-9-12(10-15)5-7-13(14)8-11/h11-14H,2-9H2,1H3

InChI Key

UPLKOAJGNPPYTH-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC2CC(CCC2C1)C#N

Origin of Product

United States

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